molecular formula C5H6N2O2 B099220 4-O-Methyluracil-1-yl CAS No. 18002-25-0

4-O-Methyluracil-1-yl

Cat. No. B099220
CAS RN: 18002-25-0
M. Wt: 126.11 g/mol
InChI Key: BLYYQDFZPGAAQM-UHFFFAOYSA-N
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Description

4-O-Methyluracil-1-yl, also known as thymine, is a nucleobase that is found in DNA. It is one of the four nucleobases that make up the genetic code, along with adenine, guanine, and cytosine. Thymine is important for the stability and function of DNA, as it forms hydrogen bonds with adenine to create the base pairs that hold the two strands of DNA together.

Scientific Research Applications

1. Synthesis and Chemical Transformations

4-O-Methyluracil-1-yl derivatives are key intermediates in various chemical syntheses. For instance, Wenska, Skalski, and Gdaniec (1992) demonstrated that 1-methyluracil can be converted into N-(1-methylpyrimidin-2-one-4-yl)- and N-(1-dimethylpyrimidin-2-one-4-yl)-pyridinium chlorides. These pyrimidinyl-pyridinium salts are then reacted with nucleophiles to yield high-purity 4-substituted pyrimidinones, showcasing their versatility in organic synthesis (Wenska, Skalski, & Gdaniec, 1992).

2. Biological and Medicinal Research

In the realm of biology and medicine, derivatives of 4-O-Methyluracil-1-yl are explored for their potential therapeutic applications. Gabdrakhmanova et al. (2022) conducted an experimental study on the wound-healing effect of ophthalmic drug films containing 6-methyl-3-(thietan-3-yl)uracil and methyluracil. Their results indicated significant wound-healing properties in corneal tissues, highlighting the potential medical applications of such compounds (Gabdrakhmanova, Meshcheryakova, Kildiyarov, & Kurbanov, 2022).

3. Photophysical and Photochemical Studies

The photophysical and photochemical properties of 4-thiouracil, a related compound, have been intensively researched due to its biological function as a photoprobe. Zou et al. (2014) used time-resolved IR spectroscopy and density functional theory (DFT) studies to examine these properties, revealing insights into its role in RNA structures and nucleic acid contacts. This research contributes to a deeper understanding of 4-O-Methyluracil-1-yl derivatives in photochemical reactions relevant to photodynamic therapy (Zou, Dai, Liu, Zhao, Song, & Su, 2014).

properties

IUPAC Name

6-methoxy-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-9-4-2-3-6-5(8)7-4/h2-3H,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYYQDFZPGAAQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40158357
Record name 4-O-Methyluracil-1-yl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40158357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-1H-pyrimidin-2-one

CAS RN

133762-82-0, 18002-25-0
Record name 4-O-Methyluracil-1-yl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133762820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC98681
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98681
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-O-Methyluracil-1-yl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40158357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Gichner, A Holý, M Spassova, J Veleminský… - Mutagenesis, 1991 - academic.oup.com
The azido derivatives of alcohols (3-azido-1, 2-propandiol and 1, 3-diazido-2-propanol) and monosaccharides (6-azido-6-deoxy-β-D-glucose and 6-azido-6-deoxy-β-D-galactose), as …
Number of citations: 9 academic.oup.com
МС ДРЕНИЧЕВ, ГА ИВАНОВ, ВЕ ОСЛОВСКИЙ… - elibrary.ru
Изобретение относится к области молекулярной биологии, медицинской химии, биохимии, а именно к применению производных пентафуранозилнуклеозидов общей …
Number of citations: 0 elibrary.ru

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